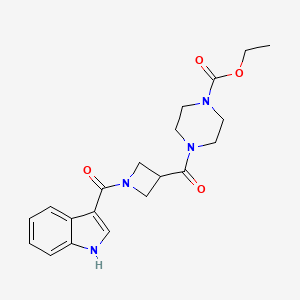

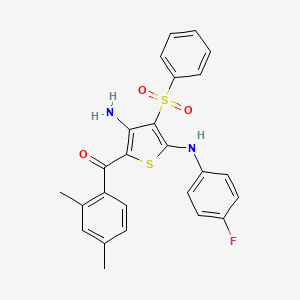

![molecular formula C11H14O4 B2720513 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid CAS No. 2445792-33-4](/img/structure/B2720513.png)

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid is a chemical compound with the CAS No. 2445792-33-4. It is a type of polycyclic hydrocarbon scaffold .

Synthesis Analysis

The synthesis of this compound involves a scalable protocol for the synthesis of tricyclo [3.3.0.03,7]octane (bisnoradamantane or stellane) 1,5-dicarbonic acid derivatives . The synthetic protocol is based on the oxidative cyclization of dimethyl octahydropentalene-2,5-dicarboxylate (DMOD) through lithiation followed by I2 oxidation .Molecular Structure Analysis

The molecular formula of this compound is C11H16O4 . The average mass is 212.242 Da and the monoisotopic mass is 212.104858 Da .Chemical Reactions Analysis

The reaction outcome of the synthesis process is determined by the stereochemistry of the substrate . While the endo,endo cis-DMOD, exclusively gives the “unwanted” Claisen cyclization product the exo,endo cis- and exo,exo cis- stereoisomers afford the desired stellane 1,5-dicarbonic acid dimethyl ester quantitatively .Applications De Recherche Scientifique

Conformational Analysis

- The structural analysis of related compounds, such as 3-benzamido-3-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid, reveals that these molecules exhibit a semi-extended conformation and are stabilized by intermolecular hydrogen bonds involving the carboxylic acid, benzamido, and methyl ester groups (Buñuel et al., 1996).

Synthetic Approaches

- Research has focused on developing synthetic routes for similar tricyclo[3.3.0.03,7]octane derivatives. A five-step synthesis of dimethyl tricyclo[3.3.0.03,7]octane-1,5-dicarboxylate and its derivatives from readily available cis-bicyclo[3.3.0]octane-3,7-diones has been described, providing a new entry into the tricyclo[3.3.0.03,7]octane skeleton (Camps et al., 1988).

Functionalization and Transformation

- Research on 2′-Alkoxytricyclo[3.2.1.02,7]octanes has shown that these compounds can be transformed into various substituted bicyclo[3.2.1]octanecarboxylates through a series of Michael additions and eliminations. This illustrates the potential for functionalizing similar structures like 5-(Methoxycarbonyl)tricyclo[3.3.0.03,7]octane-1-carboxylic acid (Meijere et al., 1998).

Mécanisme D'action

Orientations Futures

This compound has a potential to become valuable tools in medicinal chemistry and crop science as saturated bioisosteres of benzenoids . The X-ray crystallographic analysis of the stellane 1,5-dicarbonic acid dimethyl ester has revealed that this scaffold is an optimal saturated isostere for ortho-disubstituted benzene where substituents exhibit the in-plane topology .

Propriétés

IUPAC Name |

5-methoxycarbonyltricyclo[3.3.0.03,7]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-15-9(14)11-4-6-2-10(11,8(12)13)3-7(6)5-11/h6-7H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGPPAYQIWQBPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC1(CC3C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

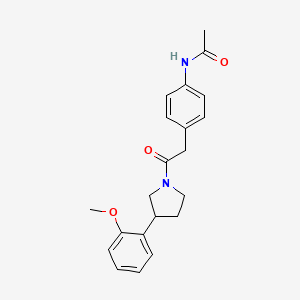

![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2720431.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methyl-3-nitrobenzamide](/img/structure/B2720432.png)

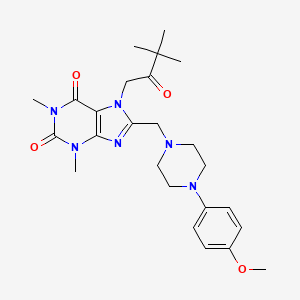

![1-[(4-Methylphenyl)methyl]-4-[4-(2-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2720433.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2720435.png)

![2-(1-(4-(2-fluorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2720441.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylthio)ethanone](/img/structure/B2720444.png)

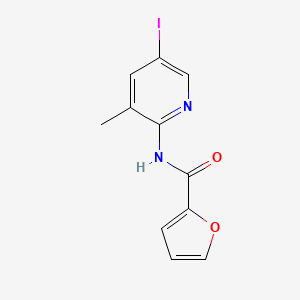

![2-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2720447.png)

![1-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]azepan-2-one](/img/structure/B2720449.png)